Lead pentadecanoate

Description

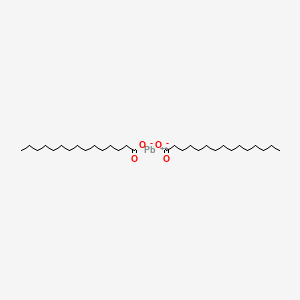

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

93966-74-6 |

|---|---|

Molecular Formula |

C30H58O4Pb |

Molecular Weight |

690 g/mol |

IUPAC Name |

lead(2+);pentadecanoate |

InChI |

InChI=1S/2C15H30O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2 |

InChI Key |

QQUKCAHSWRUFAJ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |

Origin of Product |

United States |

Synthetic Methodologies for Lead Pentadecanoate and Homologues

Established Laboratory Synthesis Routes

Conventional methods for synthesizing lead carboxylates, including lead pentadecanoate (B1260718), are well-established and typically involve direct precipitation, saponification, or the reaction of lead oxides with the corresponding fatty acid.

Direct Precipitation Methods for Lead Carboxylates

Direct precipitation is a common and straightforward method for the synthesis of lead carboxylates. This technique relies on the reaction of a soluble lead salt, such as lead(II) nitrate (B79036) or lead(II) acetate, with a soluble salt of the desired carboxylic acid, in this case, pentadecanoic acid. The insolubility of the resulting lead pentadecanoate in the reaction medium drives the formation of a precipitate, which can then be isolated.

The general reaction can be represented as:

Pb²⁺(aq) + 2 RCOO⁻(aq) → Pb(RCOO)₂(s)

Where R represents the C₁₄H₂₉ alkyl chain of pentadecanoic acid. The choice of solvent is crucial and is often a mixture that can dissolve the reactants but not the product. For instance, an aqueous solution of lead nitrate can be reacted with a solution of sodium pentadecanoate. The resulting this compound, being insoluble in water, will precipitate out and can be collected by filtration.

In a typical laboratory setting, equimolar amounts of a lead(II) salt and the fatty acid are dissolved in suitable solvents. For example, lead nitrate can be dissolved in a mixture of water, ethanol, and methanol, while the fatty acid is dissolved in ethanol. The two solutions are then mixed, often with sonication to ensure complete reaction, leading to the precipitation of the lead carboxylate.

| Parameter | Description |

| Lead Source | Lead(II) nitrate, Lead(II) acetate |

| Carboxylate Source | Pentadecanoic acid, Sodium pentadecanoate |

| Solvent System | Typically aqueous or mixed aqueous/organic (e.g., water/ethanol) |

| Reaction Conditions | Ambient temperature, often with stirring or sonication |

| Product Isolation | Filtration, washing, and drying of the precipitate |

Saponification Approaches for Lead(II) Fatty Acid Salts

Saponification is a process that involves the hydrolysis of an ester under basic conditions to form an alcohol and the salt of a carboxylic acid. In the context of synthesizing lead(II) fatty acid salts, this approach typically starts with a triglyceride (a triester of glycerol (B35011) and fatty acids) or the fatty acid itself. njit.eduwikipedia.org

The process begins with the saponification of the fatty acid, such as pentadecanoic acid, with a strong base like sodium hydroxide (B78521) (NaOH) to form the sodium salt of the fatty acid (sodium pentadecanoate). njit.eduyoutube.comrsc.org This is essentially a neutralization reaction. wikipedia.org

RCOOH + NaOH → RCOONa + H₂O

The resulting sodium pentadecanoate solution is then reacted with a soluble lead(II) salt, such as lead(II) nitrate. This leads to a precipitation reaction where the sodium ions are exchanged for lead(II) ions, forming the insoluble this compound. researchgate.net

2 RCOONa(aq) + Pb(NO₃)₂(aq) → Pb(RCOO)₂(s) + 2 NaNO₃(aq)

This method is particularly useful when starting from natural fats and oils, which are rich sources of fatty acids. The initial saponification step liberates the fatty acid salts, which can then be used to precipitate the desired lead soap. wikipedia.org

Reaction of Lead Oxides with Fatty Acids

Lead(II) oxide (PbO), also known as litharge, can react directly with fatty acids to form lead carboxylates. This reaction is of particular interest in the context of the degradation of oil paintings, where lead-containing pigments can react with free fatty acids in the oil binder to form lead soaps. researchgate.net

The reaction can be generalized as:

PbO(s) + 2 RCOOH(l) → Pb(RCOO)₂(s) + H₂O(l)

This reaction is typically carried out by heating the lead oxide with the molten fatty acid. For the synthesis of this compound, this would involve heating lead(II) oxide with pentadecanoic acid. The reaction proceeds with the formation of water as a byproduct. The temperature needs to be carefully controlled to ensure the reaction goes to completion without decomposing the product. This method offers a direct route to the lead carboxylate without the need for a solvent in some cases.

Advanced Synthetic Strategies

More recent and advanced synthetic methodologies offer improved control over the reaction conditions, yield, and purity of the final product. These include catalytic protocols and solvothermal or hydrothermal approaches.

Catalytic Synthesis Protocols (e.g., DBU-catalyzed)

The use of catalysts can significantly enhance the efficiency of lead carboxylate synthesis. One notable example is the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. nih.govacs.org DBU is a non-nucleophilic, sterically hindered base that can facilitate the reaction between a metal salt and a fatty acid. nih.gov

The proposed mechanism involves the abstraction of a proton from the fatty acid by DBU to form a fatty acid anion. This anion then undergoes an exchange with the anion of the metal salt (e.g., nitrate from lead nitrate) to form the desired metal carboxylate. researchgate.netnih.gov The use of DBU in catalytic amounts has been shown to be highly efficient. nih.gov This method is advantageous due to its high yields (often up to 91%), scalability, and the ability to produce a wide variety of metal-fatty acid salts. researchgate.netnih.govacs.org

For the synthesis of this compound, the reaction would involve mixing lead nitrate and pentadecanoic acid in the presence of a catalytic amount of DBU.

| Parameter | Description |

| Catalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Lead Source | Lead(II) nitrate |

| Carboxylate Source | Pentadecanoic acid |

| Reaction Conditions | Typically heated in a suitable solvent |

| Advantages | High yield, catalytic nature of DBU, scalability |

Solvothermal and Hydrothermal Synthesis Approaches for Lead Carboxylates

Solvothermal and hydrothermal synthesis are advanced methods that involve carrying out a chemical reaction in a closed vessel, often an autoclave, using a solvent at temperatures above its boiling point. researchgate.net When the solvent is water, the method is termed hydrothermal synthesis. rsc.org These techniques allow for precise control over the size, shape, and crystallinity of the resulting product. nih.gov

In the context of lead carboxylates, hydrothermal synthesis has been employed to produce crystalline materials. For instance, the hydrothermal reaction of lead salts with carboxylic acids can lead to the formation of well-defined crystalline structures. rsc.orgnih.gov The reaction conditions, such as temperature, pressure, and the presence of other reagents, can be tuned to influence the final product's properties. nih.gov

A typical solvothermal synthesis of this compound would involve placing a mixture of a lead precursor (e.g., lead acetate) and pentadecanoic acid in a suitable solvent within an autoclave. The autoclave is then heated to a specific temperature for a set duration, allowing the reaction to proceed under elevated pressure. Upon cooling, the crystalline this compound product can be recovered. These methods are particularly useful for preparing materials with specific morphologies and crystalline structures that may not be achievable through conventional solution-based methods. researchgate.netrsc.org

| Parameter | Description |

| Methodology | Reaction in a sealed vessel under elevated temperature and pressure |

| Solvent | Water (hydrothermal) or organic solvent (solvothermal) |

| Lead Source | Lead(II) acetate, Lead(II) nitrate |

| Carboxylate Source | Pentadecanoic acid or other carboxylate ligands |

| Advantages | Control over crystallinity, particle size, and morphology |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry into the synthesis of this compound focuses on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. arkat-usa.orgjddhs.com This approach encourages the development of sustainable protocols for producing metallic carboxylates.

Key strategies in green synthesis applicable to this compound include:

Use of Greener Solvents: A primary goal is to replace hazardous organic solvents with environmentally benign alternatives. mdpi.com Water, for example, can be used as a reaction medium, and some syntheses of lead(II) complexes have been successfully performed by recrystallization in boiling water. mdpi.com

Energy-Efficient Methods: Techniques like microwave-assisted synthesis can accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. jddhs.commdpi.com

Atom Economy and Waste Reduction: Synthetic routes are designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. jddhs.com This can involve solvent-free procedures or one-pot syntheses that simplify processes and reduce the need for purification steps. arkat-usa.org

Use of Safer Reagents: Green synthesis protocols prioritize the use of less toxic starting materials. For instance, biological materials, such as plant extracts, have been used to create lead oxide nanoparticles in an environmentally friendly manner, which could potentially be adapted for carboxylate synthesis. frontiersin.orgnih.gov

The following table summarizes the application of green chemistry principles to the synthesis of lead carboxylates.

Table 1: Green Chemistry Approaches in Lead Carboxylate Synthesis

| Principle | Application in Synthesis | Potential Benefits |

|---|---|---|

| Safer Solvents | Utilizing water as a reaction medium or for recrystallization. mdpi.com | Reduces environmental impact and eliminates hazardous solvent waste. |

| Energy Efficiency | Employing microwave-assisted heating to accelerate reactions. mdpi.com | Decreases energy consumption and shortens synthesis time. |

| Waste Prevention | Designing one-pot synthesis routes to reduce intermediate isolation and purification steps. arkat-usa.org | Simplifies the process and minimizes the generation of by-products. |

| Alternative Reagents | Exploring bio-based routes, such as using plant extracts. frontiersin.orgnih.gov | Reduces reliance on toxic and hazardous chemical precursors. |

Influence of Reaction Parameters on Product Characteristics

The physicochemical properties of this compound, including its crystal structure, morphology, and purity, are highly dependent on the specific conditions employed during its synthesis.

Effect of Solvent Systems on Coordination Chemistry and Product Morphology

The choice of solvent plays a critical role in the synthesis of lead carboxylates, as it directly influences the coordination environment of the lead(II) ion and, consequently, the structure of the final product. mdpi.com The flexible coordination sphere of the Pb(II) ion, combined with the variable bonding modes of carboxylate ligands, makes the system particularly sensitive to the solvent. mdpi.com

Different solvents can lead to the formation of distinct product structures. For example, in the synthesis of lead(II) benzoate derivatives, using dimethyl sulfoxide (DMSO) as a solvent can yield an anhydrous coordination polymer, whereas recrystallizing the same product from boiling water can incorporate water molecules into the structure, resulting in a different crystalline form. mdpi.com

The coordinating ability of the solvent with the Pb2+ center is a key factor. acs.org This can be understood using Gutmann's donor number (DN), which quantifies a solvent's ability to donate an electron pair.

High-DN Solvents: These solvents coordinate strongly with the lead ion. This strong interaction can inhibit the coordination of the carboxylate ligand, influencing the crystallization process and the resulting morphology of the solid-state product. acs.org

Low-DN Solvents: These solvents interact weakly with the lead ion, which favors the complexation between the lead and the carboxylate ligand, promoting crystallization. acs.org

The presence of even trace amounts of water can also significantly affect the outcome, often leading to the formation of more ordered, aggregated structures. researchgate.net

Table 2: Influence of Solvent on Lead Carboxylate Synthesis

| Solvent System | Observation | Impact on Product | Reference |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Used to obtain anhydrous lead(II) benzoate complexes. | Results in a specific coordination polymer structure. | mdpi.com |

| Water (H₂O) | Used for recrystallization, leading to the incorporation of water molecules as ligands. | Changes the crystal structure and can form hydrated products. | mdpi.com |

| Non-complexing Organic Solvents | Solubility of lead(II) carboxylates increases sharply above a certain temperature. | Affects aggregation and morphology; ill-defined aggregates form in water-free systems. | researchgate.net |

Temperature and Pressure Dependencies in Synthesis

Temperature is a critical parameter in the synthesis of this compound, influencing reaction kinetics, solubility of reactants, and the thermal decomposition of precursors. Most syntheses are conducted at atmospheric pressure.

Reaction Rate and Solubility: The solubility of long-chain lead carboxylates in organic solvents increases significantly with temperature. researchgate.net Many synthetic procedures involve heating to ensure the dissolution of reactants and to drive the reaction to completion. For instance, a "melting method" for preparing lead stearate (B1226849) involves reacting the components at a temperature above the melting point of the fatty acid (e.g., 105–135 °C). google.com

Thermal Decomposition: Some synthetic methods rely on the thermal decomposition of an organometallic lead compound in the presence of an excess of the carboxylic acid. The mixture is heated to a specific temperature required to break down the precursor, allowing the liberated lead cations to react with the carboxylate anions. google.com

Room Temperature Synthesis: While heating is common, some syntheses of lead(II) carboxylate derivatives can also be carried out successfully at room temperature, demonstrating the versatility of the reaction conditions. mdpi.comnih.gov

Table 3: Effect of Temperature on Lead Carboxylate Synthesis

| Temperature Condition | Method | Purpose |

|---|---|---|

| Room Temperature | Stirring of precursors in a suitable solvent. mdpi.com | Allows for the formation of crystalline products under mild conditions. |

| Elevated Temperature (e.g., boiling) | Refluxing reactants or recrystallization from a hot solvent. mdpi.com | Increases solubility, reaction rate, and can be used for purification. |

| Above Melting Point of Acid (>100 °C) | Melting method involving lead oxide and the fatty acid. google.com | Ensures a homogenous reaction mixture and drives the reaction to completion. |

| Thermal Decomposition Temperature | Heating an organometallic precursor with the carboxylic acid. google.com | To initiate the in-situ formation of the metal carboxylate. |

Stoichiometric Control and Purity Considerations

The purity and yield of this compound are directly influenced by the molar ratio of the reactants. Precise stoichiometric control is essential to ensure the complete conversion of the starting materials and to avoid the formation of unwanted by-products.

In reactions involving a lead source (like lead oxide or lead acetate) and pentadecanoic acid, the molar ratio affects both the rate of reaction and the final product composition. For example, studies on the reaction between lead oxide and citric acid show that increasing the concentration of the acid solution enhances the reaction rate up to a certain point. However, an inappropriate ratio can prevent the reaction from going to completion.

A common strategy to ensure complete reaction of the lead source is to use a stoichiometric excess of the carboxylic acid. google.com This approach helps to drive the equilibrium towards the formation of the desired lead carboxylate product. Following the reaction, any excess carboxylic acid may need to be removed through purification steps to obtain a pure final product. The final yield is highly dependent on optimizing these stoichiometric conditions, with yields of up to 98% being reported for similar systems under ideal ratios.

Advanced Structural Elucidation and Spectroscopic Investigations of Lead Pentadecanoate

Solid-State Crystallography and Diffraction Analysis

Solid-state analysis is fundamental to understanding the three-dimensional arrangement of atoms and molecules in crystalline materials like lead pentadecanoate (B1260718). Techniques such as X-ray diffraction provide precise data on crystal structure, phase purity, and molecular packing.

X-ray Diffraction (XRD) for Bulk Structure Determination

X-ray diffraction is a primary analytical tool for probing the crystalline structure of materials. researchgate.net It relies on the principle of Bragg's Law, where the constructive interference of X-rays scattered by crystal planes yields a diffraction pattern that is unique to a specific crystalline arrangement. creative-biostructure.com

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and assess the purity of a bulk sample. creative-biostructure.comwayne.edu For lead(II) carboxylates, PXRD patterns are characterized by a series of sharp, intense diffraction peaks at low angles, which are indicative of a well-ordered lamellar structure. These peaks correspond to the (00l) reflections from parallel planes of the lead carboxylate layers.

Interactive Table: Representative PXRD Data for a Lamellar Lead Carboxylate Structure This table is based on typical data for long-chain lead carboxylates and serves as an illustrative example for lead pentadecanoate.

Consequently, a complete single-crystal structure refinement for this compound has not been reported. Nevertheless, studies on other lead carboxylates have provided critical insights. Research on a series of lead carboxylates (from C6 to C18) suggests that the longer-chain compounds (C9 and above), which includes this compound, adopt a "holodirected" coordination geometry. rsc.org In this arrangement, the bonds are distributed more symmetrically around the Pb(II) ion, contrasting with the "hemidirected" geometry of shorter-chain homologues where the stereochemically active 6s² lone pair of electrons influences the coordination sphere. researchgate.netrsc.org The single-crystal structure of lead nonanoate (B1231133) (C9), a representative of the long-chain group, confirms a polymeric structure where the lead ions are coordinated by oxygen atoms from the carboxylate groups. researchgate.net

Interactive Table: Crystallographic Data for Lead Nonanoate (as a proxy for long-chain lead carboxylates) Data from the single-crystal structure of a representative long-chain lead carboxylate.

Analysis of Coordination Geometries Around Lead(II) Centers

The coordination geometry of the lead(II) ion in carboxylates is largely dictated by the stereochemical activity of its 6s² lone electron pair. rsc.orgscispace.com This activity determines whether the ligands arrange themselves symmetrically or asymmetrically around the central lead atom, leading to two primary structural classifications: hemidirected and holodirected. rsc.orgmdpi.com

Hemidirected Structures and Stereochemical Activity of Lone Pair

A hemidirected coordination geometry arises when the 6s² lone pair is stereochemically active. nih.govrsc.org In this configuration, the lone pair occupies a significant volume in the coordination sphere, effectively repelling the bonded ligands and forcing them into one hemisphere. mdpi.comresearchgate.netunits.it This results in a distinct void or gap in the coordination environment and a distorted, low-symmetry arrangement. rsc.orgresearchgate.net

This type of structure is favored in Pb(II) compounds with low coordination numbers and hard ligands. rsc.org Spectroscopic and crystallographic studies on a series of lead(II) carboxylates have shown that shorter-chain compounds, such as lead hexanoate (B1226103) (C6) through lead octanoate (B1194180) (C8), typically exhibit hemidirected coordination geometries. rsc.orgrsc.org The stereochemically active lone pair creates an asymmetric distribution of electron density around the lead nucleus, which has a profound effect on the compound's spectroscopic properties. researchgate.netrsc.org

Holodirected Structures and Coordination Sphere Symmetry

In contrast, a holodirected geometry occurs when the 6s² lone pair is stereochemically inactive. rsc.orgscispace.com In this case, the lone pair is located in a spherical, non-bonding s-orbital and does not cause spatial distortion. The ligands are therefore able to arrange themselves more symmetrically around the lead(II) center, with bonds distributed throughout the entire coordination sphere. rsc.org This results in a higher-symmetry coordination environment.

Holodirected structures are generally favored for compounds with high coordination numbers and softer, bulkier ligands. scispace.com Research combining solid-state NMR and X-ray diffraction has demonstrated that longer-chain lead carboxylates, specifically from lead nonanoate (C9) upwards, consistently adopt holodirected structures. rsc.orgrsc.orgresearchgate.net By extension, this compound (C15), as a long-chain carboxylate, is expected to crystallize in a holodirected structure, characterized by a more symmetric coordination sphere around the lead(II) ion. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in the Solid State

Solid-state NMR (ssNMR) is a powerful technique for probing the local structure and dynamics in materials like this compound, providing information that is often inaccessible by diffraction methods alone. nsf.govresearchgate.net Both ¹³C and ²⁰⁷Pb nuclei serve as effective spectroscopic probes.

Carbon-13 (¹³C) Solid-State NMR for Alkyl Chain Conformation

Solid-state ¹³C NMR spectroscopy is highly sensitive to the conformation and packing of the alkyl chains in lead carboxylates. nsf.govnih.gov Studies on analogous long-chain lead soaps, such as lead palmitate (C16) and lead stearate (B1226849) (C18), have revealed important structural details through ¹³C cross-polarization magic-angle spinning (CPMAS) experiments. nih.govnsf.gov

A key finding in the ¹³C CPMAS spectra of these compounds is the doubling of resonances for the carbon atoms closest to the lead-carboxylate headgroup (i.e., the carboxyl carbon C1, and the adjacent methylene (B1212753) carbons C2 and C3). nih.govnsf.gov This resonance doubling indicates the presence of at least two magnetically inequivalent carboxylate chains within the asymmetric unit of the crystal structure, suggesting two distinct conformations or packing environments for the alkyl chains. nih.gov The remaining methylene carbons in the chain typically merge into a broad, intense peak around 33 ppm, characteristic of an all-trans (zigzag) conformation, while the terminal methyl group appears at approximately 14 ppm. researchgate.net

| Carbon Assignment | Typical Chemical Shift (ppm) | Observations |

|---|---|---|

| C=O (Carboxyl) | ~183-185 | Resonance doubling often observed, indicating two chain conformations. |

| α-CH₂ (C2) | ~37 | Resonance doubling often observed. |

| β-CH₂ (C3) | ~27 | Resonance doubling may be observed. |

| Bulk -(CH₂)n- | ~33 | Broad peak indicative of all-trans chain conformation. |

| Antepenultimate -CH₂- | ~32 | Resolved from bulk methylene signal. |

| Penultimate -CH₂- | ~23 | Well-resolved signal. |

| -CH₃ (Methyl) | ~14 | Terminal group signal. |

Lead-207 (²⁰⁷Pb) Solid-State NMR for Lead Coordination Environment

The ²⁰⁷Pb nucleus (a spin-1/2 isotope) is an exceptionally sensitive probe of the local coordination and electronic environment around the lead atom. scispace.comresearchgate.net Its vast chemical shift range, spanning over 10,000 ppm, makes it possible to distinguish subtle differences in coordination geometry, bond lengths, and the stereochemical influence of the lone pair. researchgate.net

Isotropic Chemical Shifts and Local Electronic Structure Correlations

The ²⁰⁷Pb isotropic chemical shift (δiso) is directly correlated with the local electronic structure at the lead nucleus. acs.orgnih.gov This electronic structure is, in turn, defined by the coordination geometry. A clear distinction has been established between the ²⁰⁷Pb NMR parameters for hemidirected and holodirected lead carboxylates. rsc.orgrsc.org

Hemidirected Structures (Short-Chains): These compounds exhibit ²⁰⁷Pb isotropic chemical shifts in the range of approximately -700 to -800 ppm. The asymmetric ligand field, caused by the active lone pair, results in a highly anisotropic chemical shift tensor. rsc.orgrsc.org

Holodirected Structures (Long-Chains): These compounds show significantly different ²⁰⁷Pb isotropic chemical shifts, typically around -1450 ppm. rsc.orgrsc.org The more symmetric coordination sphere in the holodirected geometry leads to a different shielding environment at the lead nucleus, shifting the resonance to a higher field (more negative ppm value). rsc.org

Based on these established correlations, this compound is predicted to have a ²⁰⁷Pb isotropic chemical shift characteristic of the holodirected, long-chain group. This spectroscopic parameter serves as a direct fingerprint of the symmetric local electronic structure and the stereochemically inactive nature of the 6s² lone pair in this compound. rsc.orgacs.org

| Compound (Chain Length) | Coordination Geometry | δiso (ppm) | Span (Ω, ppm) | Skew (κ) |

|---|---|---|---|---|

| Lead Heptanoate (C7) | Hemidirected | -787 | 1520 | -0.51 |

| Lead Octanoate (C8) | Hemidirected | -724 | 1545 | -0.45 |

| Lead Nonanoate (C9) | Holodirected | -1454 | 967 | -0.03 |

| Lead Palmitate (C16) | Holodirected | -1451 | 967 | -0.03 |

| Lead Stearate (C18) | Holodirected | -1452 | 967 | -0.03 |

Chemical Shift Anisotropy Analysis for Coordination Site Characterization

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of 207Pb chemical shift anisotropy (CSA), provides profound insights into the coordination environment of the lead(II) ion in this compound. The 207Pb nucleus is highly sensitive to its local electronic environment, making its CSA tensor a powerful probe for characterizing the geometry and nature of the coordination sphere.

Research on a series of long-chain lead carboxylates, including homologues of this compound, has demonstrated a distinct correlation between the 207Pb NMR parameters and the coordination geometry around the lead center. rsc.org These studies classify long-chain lead carboxylates (C9 and longer), a group that includes this compound, as having a holodirected coordination geometry. rsc.org This is in contrast to shorter-chain lead carboxylates (C6-C8), which exhibit a hemidirected structure. rsc.org

In a holodirected structure, the ligands are distributed more symmetrically around the Pb(II) ion, and the 5s2 lone pair of electrons is stereochemically inactive. rsc.org This results in a more shielded lead nucleus and is reflected in the 207Pb NMR spectrum. The CSA parameters for long-chain lead carboxylates are consistent with this more symmetric environment. rsc.org

Studies on compounds structurally similar to this compound, such as lead palmitate and lead stearate, have determined their 207Pb chemical shift tensors. nsf.govnih.govmontclair.edu These analyses show that the local coordination environment in these long-chain lead soaps is very similar, suggesting that this compound would exhibit comparable CSA parameters. nsf.govnih.govmontclair.edu The crystal packing of the acyl chains is considered a significant factor in determining the specific coordination environment around the lead ion. nih.govmontclair.edu

The analysis of 13C solid-state NMR spectra complements the 207Pb data. For long-chain lead carboxylates, resonance doubling is observed for the carbon atoms closest to the lead center. nsf.govnih.govmontclair.edu This indicates the presence of at least two crystallographically distinct carboxylate groups or two different conformations of the fatty acid chains within the asymmetric unit of the crystal lattice. nsf.govnih.govmontclair.edu

| Compound | Isotropic Chemical Shift (δiso) / ppm | Span (Ω) / ppm | Skew (κ) | Coordination Geometry |

|---|---|---|---|---|

| Lead Palmitate (C16) | -981 | 1445 | 0.54 | Holodirected |

| Lead Stearate (C18) | -980 | 1448 | 0.55 | Holodirected |

| Lead Nonanoate (C9) | Data not available | ~1500 | Data not available | Holodirected |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Carboxylate Coordination Modes

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for elucidating the coordination modes of the carboxylate group in this compound. The vibrational frequencies of the carboxylate (COO-) group, specifically the asymmetric (νas) and symmetric (νs) stretching modes, are highly sensitive to the nature of the metal-carboxylate interaction.

In long-chain lead carboxylates like this compound, the analysis of these stretching frequencies provides direct evidence of the coordination environment. rsc.orgscispace.comresearchgate.net The separation between the asymmetric and symmetric stretching frequencies (Δν = νas - νs) is particularly diagnostic. For long-chain lead carboxylates (C9 and longer), the FTIR spectra consistently show a distinct doublet for the antisymmetric carboxylate stretch, with peaks appearing at approximately 1515 cm-1 and 1540 cm-1. scispace.com This splitting of the νas(COO-) band is indicative of the presence of crystallographically non-equivalent carboxylate groups, which corroborates the findings from 13C solid-state NMR. scispace.com

The low-frequency region of the FTIR spectrum also provides valuable information regarding the packing of the alkyl chains. scispace.com Differences in this region are observed between short-chain and long-chain lead carboxylates, reflecting the different packing arrangements of the hydrocarbon tails. scispace.com

| Vibrational Mode | Frequency Range (cm-1) | Assignment |

|---|---|---|

| νas(COO-) | ~1540 and ~1515 (doublet) | Antisymmetric carboxylate stretch |

| νs(COO-) | ~1400 - 1420 | Symmetric carboxylate stretch |

| Δν (νas - νs) | ~120 - 140 | Frequency separation, indicative of bridging bidentate coordination |

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful technique for the analysis of powdered solid samples, often requiring minimal sample preparation. wikipedia.orgswri.org This method is particularly useful for studying the surface chemistry of materials. swri.org While DRIFTS has been widely applied in various fields, including catalysis and material science, specific studies focusing on the DRIFTS analysis of this compound are not available in the reviewed scientific literature.

In principle, DRIFTS could be employed to investigate the vibrational modes of this compound in a powdered form, providing similar information to transmission FTIR regarding the carboxylate coordination and alkyl chain conformation. The technique's sensitivity to surface species could also make it valuable for studying the surface properties of this compound, such as its interaction with atmospheric gases or other materials. However, without specific experimental data, any further discussion would be speculative.

Advanced Microscopic and Spectroscopic Techniques

Scanning Electron Microscopy (SEM) for Morphology and Surface Analysis

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to analyze the surface topography and morphology of solid materials. mdpi.com While SEM has been used to study the morphology of various metal salts of fatty acids, including magnesium stearate and zinc stearate, there is a lack of specific SEM studies focused on this compound in the available scientific literature. umn.eduresearchgate.netresearchgate.net

General studies on metallic stearates have shown that their morphology can vary significantly depending on the metal cation and the preparation method, ranging from fibrous and rod-like structures to plate-shaped and amorphous powders. researchgate.net It is plausible that this compound would exhibit a crystalline morphology, likely in the form of powders or flakes, as is common for lead salts of long-chain fatty acids. industrialchemicals.gov.au However, without direct experimental observation through SEM, the precise morphology, particle size distribution, and surface features of this compound remain uncharacterized.

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is a powerful microscopy technique that provides high-resolution imaging of the internal structure of materials at the nanoscale. researchgate.netnih.gov It is widely used to characterize the size, shape, and crystal structure of nanoparticles and other nanostructured materials.

A review of the scientific literature indicates that there are no specific studies that have utilized TEM for the nanostructure analysis of this compound. Research involving pentadecanoic acid has shown its effects on cellular structures when observed by TEM, but this does not provide information on the nanostructure of the lead salt itself. nih.gov While TEM has been used to study other lead-containing nanoparticles, such as Pb/PbO core-shell structures, this information is not directly applicable to the nanostructure of this compound. dntb.gov.ua Therefore, the nanostructural characteristics of this compound have not been elucidated through TEM analysis.

Synchrotron-based Techniques for Local Structure Probing

Synchrotron-based X-ray techniques are indispensable tools for elucidating the local atomic and electronic structure of materials, offering insights that are often unattainable with conventional laboratory equipment. rsc.orgnih.gov The high brilliance, tunable energy, and high coherence of synchrotron radiation enable a suite of specialized experimental methods for detailed structural analysis. nih.gov For complex compounds like this compound, particularly in forms where single-crystal X-ray diffraction is challenging, techniques such as X-ray Absorption Spectroscopy (XAS) are pivotal for probing the local coordination environment of the lead atoms. rsc.orgnih.gov

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and/or electronic structure of an absorbing atom. nih.govuu.nl An XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.gov For this compound, analysis of the Pb L₃-edge XANES spectrum can reveal the formal oxidation state of the lead ions and provide details about the symmetry of their local environment. lsu.edu Studies on various lead compounds have demonstrated that the features of the XANES spectra are highly sensitive to the coordination chemistry, allowing for the differentiation between various lead-oxygen coordination environments. lsu.edu

The EXAFS region, extending several hundred eV above the absorption edge, contains information about the number, type, and distance of neighboring atoms surrounding the central absorbing atom. nih.gov Analysis of the EXAFS spectrum of this compound would allow for the determination of the precise bond lengths between the lead and the oxygen atoms of the carboxylate groups. This is crucial for understanding the coordination mode of the pentadecanoate ligands to the lead center. For instance, it can distinguish between monodentate, bidentate, or bridging coordination modes.

Table 1: Representative Structural Parameters for Lead-Oxygen Coordination Environments Determined by EXAFS

| Parameter | Description | Typical Value Range |

| Coordination Number (N) | The number of nearest-neighbor oxygen atoms surrounding the lead atom. | 4 - 8 |

| Pb-O Bond Distance (R) | The average distance between the central lead atom and the coordinating oxygen atoms. | 2.2 - 2.8 Å |

| Debye-Waller Factor (σ²) | A measure of the mean square displacement of atoms from their equilibrium positions, indicating the degree of structural disorder. | 0.005 - 0.015 Ų |

Note: The values presented in this table are representative and are based on typical findings for lead(II) oxides and carboxylates. The actual values for this compound would need to be determined experimentally.

Furthermore, synchrotron-based powder X-ray diffraction (PXRD) can provide complementary information on the long-range crystalline order of this compound. researchgate.netrsc.org The high resolution and intensity of synchrotron PXRD allow for precise determination of lattice parameters and phase identification, even for complex structures or multiphase samples. researchgate.net

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of lead pentadecanoate (B1260718) at the electronic level. These methods model the behavior of electrons and nuclei to predict molecular structure, stability, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of metal complexes due to its balance of accuracy and computational cost. acs.org DFT calculations on lead-containing compounds, such as lead carboxylates, are instrumental in understanding their chemical bonding and reactivity. aps.orgresearchgate.net For instance, studies on lead monoxides have successfully used DFT to analyze the chemical bonding, revealing significant hybridization between lead and oxygen orbitals. aps.org

A Natural Energy Decomposition Analysis (NEDA) of lead complexes has revealed that while electrostatic interactions are dominant, charge transfer (CT) also plays a notable role, particularly with different donor groups. mdpi.comsemanticscholar.org Carboxylate oxygen donors are found to be highly efficient in their interaction with the lead ion. mdpi.comsemanticscholar.org In the context of lead pentadecanoate, the interaction would involve the bidentate or monodentate coordination of the carboxylate group to the Pb²⁺ ion, a detail that can be elucidated through geometry optimization using DFT. acs.org The stereochemical activity of the 6s² lone pair on the Pb(II) ion can also be investigated, which determines whether the coordination geometry is hemidirected (lone pair is stereochemically active) or holodirected (lone pair is inactive). researchgate.netresearchgate.net

Table 1: Calculated Interaction Properties for a Lead-Carboxylate System (Analogous System) This table presents representative data from DFT calculations on a lead-carboxylate complex to illustrate the type of information that can be obtained. The specific values are for a model system and not this compound itself.

| Parameter | Value | Reference |

|---|---|---|

| Interaction Energy (kcal/mol) | -150.5 | scilit.com |

| Charge Transfer (e) | 0.52 | mdpi.com |

| Pb-O Bond Distance (Å) | 2.45 | semanticscholar.org |

DFT calculations are a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to validate theoretical models. acs.orgacs.org For lead carboxylates, both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are sensitive to the local coordination environment of the lead ion and the conformation of the alkyl chain. researchgate.netnsf.govresearchgate.net

Solid-state NMR studies on a series of lead carboxylates, from lead hexanoate (B1226103) to lead hexadecanoate, have shown that the ¹³C and ²⁰⁷Pb NMR parameters are consistent within two distinct groups: shorter-chain (C6-C8) and longer-chain (C9-C18) carboxylates. researchgate.net This suggests different packing motifs and coordination geometries for each subgroup. researchgate.net DFT calculations can be employed to compute the NMR chemical shielding tensors, which are highly sensitive to the electronic structure around the nucleus. nsf.gov The accuracy of predicted NMR spectra can be high, with mean absolute errors as low as 2% when good reference data is available. nih.gov

Similarly, IR spectra can be simulated from the vibrational frequencies calculated using DFT. faccts.de The calculated frequencies for the symmetric and asymmetric stretching vibrations of the carboxylate group (ν_sym(COO⁻) and ν_asym(COO⁻)) can help determine the coordination mode (monodentate, bidentate, bridging). rasayanjournal.co.in For monodentate coordination, the separation between these two bands (Δν) is typically greater than 200 cm⁻¹. rasayanjournal.co.in

Table 2: Predicted Spectroscopic Data for a Long-Chain Lead Carboxylate (Analogous System) This table shows representative predicted spectroscopic data for a long-chain lead carboxylate, similar to this compound, based on computational studies.

| Spectroscopic Parameter | Predicted Value | Method | Reference |

|---|---|---|---|

| ²⁰⁷Pb Isotropic Chemical Shift (ppm) | -1188 | DFT | nsf.gov |

| ν_asym(COO⁻) (cm⁻¹) | 1584-1602 | DFT | rasayanjournal.co.in |

| ν_sym(COO⁻) (cm⁻¹) | 1320-1328 | DFT | rasayanjournal.co.in |

| Δν (cm⁻¹) | 262-274 | DFT | rasayanjournal.co.in |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even higher accuracy in electronic structure determination, ab initio methods beyond standard DFT can be employed. Methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, while more computationally demanding, can provide benchmark-quality results for smaller model systems of this compound. acs.orgd-nb.info These high-level calculations are particularly useful for validating the results obtained from more computationally efficient DFT functionals. Ab initio calculations have been used to study the electronic structure of various lead-containing systems, providing insights into bond energies and the influence of relativistic effects, which are significant for heavy elements like lead. d-nb.inforesearchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide detailed information about the electronic structure of a molecule in a static state, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov This is particularly important for a molecule like this compound with a long, flexible alkyl chain.

Conformational Analysis of Pentadecanoate Chains

The pentadecanoate chain of this compound can adopt a multitude of conformations, and its flexibility can influence the packing of the molecules in the solid state and their behavior in solution. MD simulations, often using classical force fields, can explore the conformational landscape of these long alkyl chains. rsc.orgresearchgate.net

Simulation of Aggregation Phenomena in Different Media

The aggregation of lead carboxylates, including this compound, is a critical aspect of their behavior, particularly in contexts like the formation of metal soaps in oil paint films. researchgate.netjoenhermans.nl Molecular dynamics (MD) simulations have been instrumental in modeling these aggregation processes. researchgate.net These simulations provide a window into the diffusion mechanisms of lead ions and fatty acids, as well as the physical transitions in the structure of the resulting metal soaps. researchgate.net

In non-polar environments, such as the linseed oil binding medium of paints, lead soap aggregates can form that are distinct from the pigment particles. joenhermans.nl This suggests that lead ions migrate through the polymeric medium, "hopping" from one carboxylate group to another, a process that has been investigated using molecular dynamics. joenhermans.nl Simulations show that the aggregation of lead carboxylates can lead to the formation of large, crystalline nuclei. researchgate.net

In the molten state, without a solvent, lead carboxylates also exhibit aggregation. Studies on similar long-chain lead carboxylates in their liquid phase indicate the presence of aggregates, which influences the material's viscosity and thermal properties. psu.edu Nuclear Magnetic Resonance (NMR) relaxation data from molten lead decanoate, a shorter-chain analogue, combined with theoretical considerations, suggest the formation of small aggregates containing approximately seven soap molecules. psu.edu These findings are supported by the broader-than-expected spectral lines, which point to slower molecular motion characteristic of aggregate formation. psu.edu

The simulation of these phenomena often employs united-atom force fields with scaled partial charges to model the system. researchgate.net Such simulations reveal a variety of cation states, with a significant percentage of lead ions associated with the carboxylate counterions. As temperature increases, ion aggregates tend to become larger and form longer, chain-like structures. researchgate.net

| Parameter | Description | Example Findings | Source |

| System | Lead carboxylates in various media | Lead soaps in a nonpolar, polymerized linseed oil model; Molten lead decanoate | researchgate.netpsu.edu |

| Force Field | Nonpolarizable united-atom force field with scaled partial charges | Assembled specifically for metal soap systems, consistent with experimental observables. | researchgate.net |

| Key Phenomenon | Ion aggregation | More than 75% of cations are associated with counterions; aggregates become larger and form chain-like structures at higher temperatures. | researchgate.net |

| Aggregate Size | Estimated number of molecules per aggregate | In molten lead decanoate, aggregates are estimated to consist of about seven soap molecules. | psu.edu |

| Diffusion Mechanism | Movement of ions through the medium | Lead ions are proposed to 'hop' between carboxylate groups within a polymer matrix. | joenhermans.nl |

Force Field Development and Parameterization for Lead Carboxylates

The accuracy of molecular dynamics simulations hinges on the quality of the underlying force field, which is a set of potential energy functions and associated parameters that describe the interactions between atoms. Developing a reliable force field for lead carboxylates like this compound presents specific challenges due to the presence of the heavy metal ion and the carboxylate group.

The parameterization process involves optimizing bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) parameters to reproduce experimental data or high-level quantum mechanical (QM) calculations. researchgate.netnih.gov For lead carboxylates, this requires accurately modeling the coordination between the lead(II) ion and the oxygen atoms of the carboxylate group. psu.edu This lead-oxygen bond is known to have significant covalent character. psu.edu

Several general force fields can serve as a basis, such as the Generalized Amber Force Field (GAFF) and the CHARMM General Force Field (CGenFF). nih.govrsc.org However, standard parameters often need refinement for specific systems. For instance, original GAFF/AMBER parameters have been shown to sometimes overestimate anion-cation interactions, leading to excessive aggregation in simulations of divalent ions with carboxylates. rsc.org Therefore, reparameterization is often necessary, relying on experimental data like hydration free energies or gas-phase QM calculations to better represent these interactions. rsc.org

For metal-containing systems, including lead soaps, a hierarchical approach to parameter development is common. researchgate.net This involves:

Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to study small model compounds (e.g., lead acetate) to derive initial electrostatic and bonded parameters. rsc.org

Parameter Optimization: Adjusting parameters to reproduce known physical properties, such as crystal geometries, vibrational spectra, or thermodynamic data. researchgate.netnih.gov

Validation: Testing the transferability of the parameters to larger, more complex systems like this compound and comparing simulation results with experimental observables. researchgate.net

The development of polarizable force fields, such as those using the Drude model, represents a further step in improving accuracy. researchgate.netnih.gov These force fields explicitly account for electronic polarizability, which can be crucial for accurately modeling the interactions between charged species like the lead cation and the carboxylate anion. nih.gov

| Force Field / Approach | Basis | Parameterization Target | Strengths & Considerations | Source |

| AMBER / GAFF | General purpose for organic molecules | Experimental data (hydration free energies, solution activity) and QM calculations. | Widely compatible, but may require re-parameterization for specific ion-carboxylate interactions to avoid over-aggregation. | rsc.org |

| CHARMM / CGenFF | General purpose for drug-like molecules | QM calculations (dipole moments, water interaction energies) and experimental condensed-phase properties. | Robust protocol for a wide range of organic functionalities. | nih.gov |

| Drude Polarizable | Includes electronic polarizability | QM gas-phase properties, crystal geometries, and NMR data. | Offers higher accuracy for charged and interacting species by accounting for induced dipoles. | researchgate.netnih.gov |

| Specific United-Atom | Developed for metal soaps in oil | Assembled to be consistent with experimental observables for the specific system. | Highly tailored to the system of interest (e.g., lead soaps in paint), but may lack broad transferability. | researchgate.net |

Computational Insights into Thermal Decomposition Pathways

Studies on the thermal decomposition of lead(II) decanoate, a close structural analogue of this compound, provide a model for the expected behavior. rsc.org Evolved gas analysis from these experiments shows that the primary decomposition product is the parent ketone, nonadecan-10-one, formed via the decarboxylation of the lead salt. However, a variety of other products, including lower molecular weight ketones, alkanes, alkenes, carbon dioxide, and carbon monoxide, are also formed, indicating multiple competing decomposition pathways. rsc.org

Computational modeling of such processes typically involves the following steps:

Geometry Optimization: Calculating the lowest-energy structures of the reactant, transition states, and products for proposed reaction steps. rsc.org

Transition State Search: Locating the highest-energy point along a reaction coordinate, which represents the energy barrier for that step. science.gov

Frequency Calculation: Confirming that the reactant and product structures are true minima on the potential energy surface and that the transition state has a single imaginary frequency corresponding to the reaction mode. acs.org

Reaction Pathway Mapping: Connecting reactants, transition states, and products to build a complete map of the decomposition mechanism. nsf.govresearchgate.net

| Product | Formation Pathway | Experimental Activation Energy (kJ/mol) | Computational Relevance | Source |

| Overall Decomposition | Complex, multi-step process | 88 ± 5 | Provides a benchmark value for the overall energy barrier that computational models should aim to reproduce. | rsc.org |

| Nonadecan-10-one | Primary decarboxylation product | 100 ± 5 | DFT can be used to model the transition state of the decarboxylation reaction to calculate this barrier from first principles. | rsc.org |

| Carbon Dioxide | Product of decarboxylation | 92 ± 8 | The formation pathway can be modeled to understand the energetics of the complete breakdown of the carboxylate group. | rsc.org |

| Lower Alkanes/Alkenes | Side reactions, chain fragmentation | Not individually determined | Computational methods can map out the various C-C bond cleavage and rearrangement pathways leading to these fragments. | rsc.org |

Thermal Behavior and Decomposition Mechanisms of Lead Pentadecanoate

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG)

Thermogravimetric analysis (TGA) is a fundamental technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. alfa-chemistry.comtainstruments.com This method provides valuable information about the thermal stability and composition of materials. umw.edu.pllabwrench.com The first derivative of the TGA curve, known as the derivative thermogravimetry (DTG) curve, highlights the rate of mass loss and helps to identify distinct decomposition stages. alfa-chemistry.com

Mass Loss Profiles and Decomposition Stages

The thermal decomposition of lead pentadecanoate (B1260718), like other lead carboxylates, generally occurs in distinct stages. dtic.mil TGA curves for similar lead salts of aliphatic carboxylic acids show that decomposition often proceeds in one primary stage in an air atmosphere, which is largely oxidative in nature. dtic.mil In an inert atmosphere, such as nitrogen, the decomposition may proceed differently, often resulting in carbonaceous residue alongside lead oxide. dtic.mil

Studies on analogous compounds, such as lead stearate (B1226849), reveal that the initial mass loss can be attributed to the release of moisture or other volatile components at lower temperatures. umw.edu.pl The major decomposition phase for lead carboxylates typically occurs at higher temperatures, leading to the formation of lead oxide as a final product in the presence of air. dtic.mil The process can be complex, sometimes involving the formation of intermediate basic compounds before the final decomposition to lead oxide. dtic.mil

The decomposition of similar metal carboxylates, like cerium(III) pentanoate, has been shown to proceed through intermediate stages, including the formation of an oxo-carboxylate species. researchgate.net While specific data for lead pentadecanoate is not extensively detailed in the provided search results, the general behavior of lead salts of long-chain fatty acids suggests a multi-step decomposition process. The initial steps may involve the loss of adsorbed water, followed by the main decomposition of the organic portion of the molecule, and finally, the conversion of any intermediate products to the final stable oxide.

Influence of Heating Rate and Atmosphere

The heating rate and the composition of the surrounding atmosphere significantly influence the thermal decomposition profile observed in TGA. umw.edu.pllabwrench.com Increasing the heating rate typically shifts the decomposition temperatures to higher values. umw.edu.pllabwrench.com This phenomenon is a common characteristic of kinetically controlled processes. umw.edu.pl Slower heating rates can provide better resolution of overlapping decomposition steps. tainstruments.com

The atmosphere plays a crucial role in the reaction mechanism. In an oxidizing atmosphere like air, the decomposition is often an oxidative process, leading to the formation of lead oxide and gaseous products like carbon dioxide and water. dtic.mil In an inert atmosphere, such as nitrogen, the decomposition is primarily a pyrolysis process. dtic.mil Under these conditions, the formation of metallic lead and a variety of organic decomposition products, including ketones, alkanes, and alkenes, is more likely. dtic.milrsc.org For instance, studies on lead formate (B1220265) show that decomposition in air is exothermic due to the oxidation of initially formed metallic lead, whereas in nitrogen, the process is endothermic. dtic.mil

Differential Scanning Calorimetry (DSC) for Phase Transitions and Enthalpies

Differential scanning calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgnanoqam.ca It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions. wikipedia.orgresearchgate.net

For lead carboxylates like lead palmitate, a close analog to this compound, DSC studies have revealed complex phase behavior. rsc.org These compounds can exhibit mesomorphic phases, meaning they pass through intermediate ordered states between the solid crystal and the isotropic liquid phase. rsc.org For example, lead palmitate undergoes an endothermic transition from a crystalline solid phase (SII) to a rotator solid phase (SI) before melting. rsc.org

DSC analysis of this compound would be expected to show endothermic peaks corresponding to these phase transitions. The temperature and enthalpy of these transitions provide critical information about the material's structure and stability. The presence of impurities or interactions with other substances, such as oils, can affect these transitions. rsc.org The heat of fusion and crystallization can be determined from the area under the respective DSC peaks, providing quantitative data on the energy changes involved in these phase transitions. eag.com

Kinetic Studies of Thermal Decomposition

Kinetic analysis of thermal decomposition data obtained from TGA experiments provides insights into the reaction mechanism and allows for the determination of kinetic parameters such as activation energy and the pre-exponential factor. umw.edu.pl

Isoconversional Methods for Activation Energy Determination

Isoconversional methods, also known as model-free methods, are widely used to determine the activation energy (Ea) as a function of the extent of conversion (α) without assuming a specific reaction model. csic.esresearchgate.netconicet.gov.ar These methods are based on the principle that the reaction rate at a constant conversion is only a function of temperature. conicet.gov.ar By performing TGA experiments at multiple heating rates, the activation energy can be calculated for different stages of the decomposition process. conicet.gov.ar

Commonly used isoconversional methods include the Friedman, Flynn-Wall-Ozawa (FWO), and Kissinger-Akahira-Sunose (KAS) methods. researchgate.netconicet.gov.ar The Friedman method is a differential method, while the FWO and KAS methods are integral methods. csic.esconicet.gov.ar The variation of activation energy with the extent of conversion can indicate a complex, multi-step reaction mechanism. conicet.gov.ar For example, a significant change in Ea with α suggests that the decomposition process involves more than one reaction step. researchgate.net

Mechanistic Model Fitting for Reaction Order

Once the activation energy is determined, various mathematical models representing different solid-state reaction mechanisms can be fitted to the experimental data to determine the most probable reaction model and the reaction order. researchgate.net These models describe different types of reactions, such as nucleation, geometrical contraction, diffusion, and reaction-order models.

The selection of the appropriate kinetic model is a crucial step in understanding the decomposition mechanism. d-nb.info By comparing the experimental data with the theoretical curves generated by different models, the best-fitting model can be identified. This provides a more detailed picture of the physical and chemical processes occurring during the thermal decomposition of this compound.

Elucidation of Decomposition Products and Pathways

The thermal decomposition of this compound, a type of lead soap, involves intricate chemical transformations that result in a range of products. Understanding these products and the pathways of their formation is essential for predicting the material's behavior at elevated temperatures. The decomposition process is generally characterized by the breakdown of the organic carboxylate structure and the transformation of the lead component into inorganic residues.

Formation of Short-Chain Acids and Alcohols

During thermal degradation, the long alkyl chain of the pentadecanoate ligand is susceptible to cleavage. This process can lead to the formation of various smaller, volatile organic compounds, including short-chain carboxylic acids and alcohols. While specific literature on this compound is sparse, studies on related long-chain metal carboxylates provide insight into these pathways. For instance, the degradation of C18 fatty acid soaps (lead stearate) formed from pigments in oil paints can produce smaller carboxylic acids like azelaic, formic, and acetic acids upon interaction with air and water. si.edu The initial step often involves the breaking of C-C bonds within the hydrocarbon chain, which generates alkyl radicals. These reactive intermediates can then undergo a variety of subsequent reactions, including oxidation if oxygen is present, to form a complex mixture of shorter-chain organic molecules.

Decarboxylation Mechanisms

Decarboxylation, the elimination of a carboxyl group as carbon dioxide (CO₂), is a fundamental decomposition pathway for metal carboxylates. libretexts.org For this compound, this process is facilitated by the lead ion. The reaction mechanism often involves the cleavage of the lead-oxygen bond, followed by the release of a CO₂ molecule. This can proceed through various intermediates, and the presence of heavy metals like lead is known to influence the reaction. rsc.org For example, the pyrolysis of lead formate and lead oxalate (B1200264) involves the release of CO and CO₂. dtic.mil While simple aliphatic acids are generally stable, the presence of a metal cation can catalyze the decarboxylation process, which is a key step in the thermal breakdown of the salt structure. chemistrysteps.com

Formation of Lead Oxide or Metallic Lead Residues

The final solid residue from the thermal decomposition of this compound is dependent on the atmospheric conditions. In an oxidizing atmosphere, such as air, the decomposition typically yields lead(II) oxide (PbO). dtic.milbuecher.de This is a common outcome for lead carboxylates, where the organic part of the molecule is oxidized and removed, leaving behind the stable metal oxide. dtic.mil Studies on various lead salts, including acetates and long-chain carboxylates, confirm the formation of PbO as a primary solid product in the presence of oxygen. buecher.de

Conversely, when heated in an inert atmosphere like nitrogen, the decomposition can lead to the formation of metallic lead. dtic.mil This was demonstrated in the pyrolysis of lead formate, where the final product contained globules of metallic lead, confirmed by an endotherm near lead's melting point (327°C). dtic.mil The reducing environment created by the breakdown of the organic ligands facilitates the reduction of the lead(II) ions to their elemental state. The thermal decomposition of lead citrate (B86180) in air can also produce a mixture containing both PbO and metallic Pb, indicating the complexity of the final products. researchgate.net

| Decomposition Condition | Primary Solid Residue | Gaseous Products | Reference |

| Oxidizing (Air) | Lead(II) Oxide (PbO) | Carbon Dioxide (CO₂), Water (H₂O), Short-chain organics | dtic.mil, buecher.de |

| Inert (Nitrogen) | Metallic Lead (Pb) | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Hydrocarbons | dtic.mil |

Influence of Matrix Effects on Thermal Stability (e.g., presence of other organic components or inorganic substrates)

The thermal stability and decomposition behavior of this compound are not intrinsic properties alone; they can be significantly altered by the surrounding chemical environment or "matrix." When incorporated into a larger system, interactions with other components can either enhance or reduce its stability.

The presence of inorganic substrates also has a pronounced effect. The partitioning of lead ions from the carboxylate onto surfaces like clay particles or metal oxides is a key mechanism controlling its environmental fate. industrialchemicals.gov.au In the context of cultural heritage, the interaction between lead soaps and inorganic pigments or substrates within a paint layer is a critical factor in the degradation of historic oil paintings. metmuseum.orgresearchgate.nettandfonline.com The formation of lead soaps itself is a matrix effect, resulting from the reaction of lead-containing pigments with fatty acids from the oil binder. metmuseum.orgtandfonline.com The subsequent behavior of these soaps is then influenced by the entire paint stratigraphy, including the presence of other pigments, fillers, and environmental factors like moisture, which can boost the formation of reactive carboxylate groups. nih.gov

Solution State Behavior and Colloidal Phenomena of Lead Pentadecanoate

Interactions with Lead(II) Ions in Aqueous Systems

The behavior of lead pentadecanoate (B1260718) in aqueous systems is dominated by its extremely low solubility. As a salt of a divalent metal ion and a long-chain fatty acid, it is classified as a metallic soap and is sparingly soluble in water. industrialchemicals.gov.au

When lead(II) ions and pentadecanoate ions are present in an aqueous solution, they readily react to form a solid precipitate of lead pentadecanoate. This process is governed by a solubility equilibrium, which can be represented by the following equation:

Pb(C₁₄H₂₉COO)₂(s) ⇌ Pb²⁺(aq) + 2C₁₄H₂₉COO⁻(aq)

The equilibrium for this dissolution process is described by the solubility product constant (Ksp). The Ksp is the product of the equilibrium concentrations of the dissolved ions, each raised to the power of its stoichiometric coefficient:

Ksp = [Pb²⁺][C₁₄H₂₉COO⁻]²

A precipitate will form if the product of the ion concentrations in the solution, known as the ion product (Q), exceeds the Ksp value. libretexts.org

No specific Ksp value for this compound has been identified, but studies on analogous lead carboxylates show a clear trend: the water solubility of metallic soaps decreases as the length of the fatty acid carbon chain increases. industrialchemicals.gov.au Therefore, it is expected that this compound (a C15 salt) would be less soluble than lead myristate (C14) and more soluble than lead palmitate (C16) and lead stearate (B1226849) (C18). industrialchemicals.gov.au

| Compound | Carboxylic Acid Chain | CAS Registry Number | Solubility Product (Ksp) |

|---|---|---|---|

| Lead Dipalmitate | C16 | 15773-56-5 | 1.0 x 10⁻¹⁶ |

| Lead Distearate | C18 | 1072-35-1 | 1.0 x 10⁻¹⁸ |

Data sourced from an environmental assessment report which cites Hunter and Liss, 1976. industrialchemicals.gov.au

The reaction between lead(II) ions and pentadecanoate anions in aqueous solution results in the formation of an insoluble salt. Based on the +2 charge of the lead cation and the -1 charge of the pentadecanoate anion, the stoichiometry of the resulting salt is 1:2. industrialchemicals.gov.au This means that one lead(II) ion combines with two pentadecanoate anions to form the neutral compound, lead(II) pentadecanoate.

The chemical formula for this compound is Pb(C₁₅H₂₉O₂)₂. This 1:2 ratio of lead(II) cations to carboxylate mono-anions is typical for lead soaps derived from long-chain fatty acids. industrialchemicals.gov.au

pH Effects: The pH of the aqueous solution has a profound effect on the behavior of the lead-pentadecanoate system.

Low pH (Acidic Conditions): In acidic solutions, the concentration of H⁺ ions is high. These protons can compete with Pb²⁺ ions for the carboxylate anions, leading to the formation of the weak acid, pentadecanoic acid. This reduces the concentration of free pentadecanoate ions available to precipitate with lead, potentially increasing the apparent solubility of the lead salt.

Neutral to Slightly Alkaline pH: In the pH range of approximately 5 to 7, Pb²⁺ is the predominant dissolved lead species. researchgate.net

High pH (Alkaline Conditions): As the pH increases above 7, lead(II) ions begin to hydrolyze, forming species such as Pb(OH)⁺. researchgate.net At even higher pH values (typically above 10), the formation of insoluble lead(II) hydroxide (B78521), Pb(OH)₂, occurs, which will precipitate from the solution. researchgate.netsciforschenonline.org This means that at high pH, lead precipitation is dominated by hydroxide formation rather than pentadecanoate salt formation. The removal efficiency of lead from water via precipitation generally increases with increasing pH. sciforschenonline.orgnih.gov

Ionic Strength Effects: The ionic strength of the solution, which is a measure of the total concentration of ions, can also influence the solubility and complexation of this compound.

Solubility: An increase in ionic strength generally leads to a slight increase in the solubility of sparingly soluble salts. This is due to the "ionic atmosphere" created by other ions in the solution, which shields the Pb²⁺ and pentadecanoate ions from each other, reducing their activity and making it less likely for them to combine and precipitate. ajpojournals.org However, at very high ionic strengths, a "salting-out" effect can occur, which would decrease solubility. ajpojournals.org

Complexation: Ionic strength can affect the stability constants of lead complexes. For instance, the complexation of lead with other available ligands in the solution (like chloride or carbonate) is dependent on ionic strength. researchgate.netnih.gov These competing complexation reactions can reduce the concentration of free Pb²⁺ available to precipitate with pentadecanoate.

| Condition | Primary Effect | Outcome |

|---|---|---|

| Low pH (<5) | Protonation of pentadecanoate anion | Increased apparent solubility of this compound |

| Neutral pH (~5-7) | Pb²⁺ is the dominant lead species | Precipitation of this compound is favored |

| High pH (>7) | Hydrolysis of Pb²⁺ and precipitation of Pb(OH)₂ | Lead removal from solution is high, but primarily as hydroxide |

| Increasing Ionic Strength | Decreased ion activity (shielding effect) | Slight increase in solubility of this compound |

Advanced Research Applications and Academic Significance

Understanding Deterioration Mechanisms in Cultural Heritage Materials

The formation of metal soaps, including lead carboxylates, is a critical degradation mechanism in historical oil paintings. researchgate.nettandfonline.com These soaps emerge from chemical reactions between metal-containing pigments and the fatty acids present in the oil binding medium. metmuseum.org Research into lead pentadecanoate (B1260718) and similar lead soaps provides crucial insights into the preservation challenges facing cultural heritage.

The deterioration of oil paintings through the formation of lead soaps is a widely recognized problem, affecting works from the 15th to the 20th centuries. metmuseum.org These soaps are metal salts of long-chain fatty acids, with lead palmitate and lead stearate (B1226849) being the most commonly identified. metmuseum.orgresearchgate.net They form when lead ions from pigments react with fatty acids that result from the hydrolysis of triglycerides in the drying oil binder. researchgate.netchromatographytoday.com

This process can lead to several conservation issues:

Protrusions and Aggregates : The lead soaps can form aggregates, some as large as 100-200 µm in diameter, which may swell and protrude through the paint surface, disrupting the artwork's integrity. researchgate.netresearchgate.netbohrium.com

Increased Transparency : Soap formation has been linked to an increase in the transparency of paint films, which can cause preparatory drawings or alterations made by the artist to become visible. metmuseum.orgresearchgate.net

Mechanical Damage : The soap aggregates are often soft and waxy, making them susceptible to mechanical damage during cleaning or handling. culturalheritage.org

Lead pentadecanoate, as a long-chain lead carboxylate, serves as a valuable model compound for studying these degradation phenomena. By synthesizing and analyzing compounds like lead palmitate, lead stearate, and lead azelate, researchers can understand the reaction mechanisms and coordination geometry, which helps in identifying the factors that trigger soap formation in priceless artworks. metmuseum.orgscispace.com

The formation of lead soaps is a direct consequence of the chemical interaction between specific components of a painting. The primary reactants are lead-containing pigments and free fatty acids from the oil medium.

Sources of Lead Ions : Pigments such as lead white (basic lead carbonate, 2PbCO₃·Pb(OH)₂), red lead (Pb₃O₄), and lead-tin yellow (Pb₂SnO₄) are common sources of lead ions. tandfonline.comresearchgate.netsi.edu Additionally, lead-based driers like litharge (PbO), which were sometimes intentionally added to speed up the oil's drying time, can also be a significant source of reactive lead ions. researchgate.nettandfonline.com

Sources of Fatty Acids : Drying oils, such as linseed oil, are triglycerides. Over time, these triglycerides can hydrolyze, releasing free fatty acids. researchgate.net The most stable and abundant saturated fatty acids found in aged oil paintings are palmitic acid (C16) and stearic acid (C18). metmuseum.orgchromatographytoday.com Unsaturated fatty acids in the oil can also oxidize, leading to the formation of dicarboxylic acids like azelaic acid. metmuseum.org

The reaction involves the lead ions from the pigment dissolving into the oil medium and reacting with the carboxylic acid groups of the free fatty acids to form lead carboxylates (soaps). researchgate.netsi.edu Studies have shown that this process can occur relatively quickly, and that lead soaps are practically insoluble in linseed oil at room temperature, which can lead to their irreversible crystallization and aggregation within the paint layers. researchgate.netrsc.org

Table 1: Key Reactants in Lead Soap Formation

| Reactant Type | Examples | Role in Reaction |

|---|---|---|

| Lead Pigments/Driers | Lead white (2PbCO₃·Pb(OH)₂), Red lead (Pb₃O₄), Litharge (PbO) | Source of lead (Pb²⁺) ions |

| Fatty Acids | Palmitic acid, Stearic acid, Azelaic acid | Result from the hydrolysis and oxidation of drying oils; react with lead ions |

Identifying lead soaps within the complex matrix of an oil painting is crucial for understanding its condition. Researchers employ various spectroscopic techniques to create a "fingerprint" of these degradation products.

Fourier Transform Infrared Spectroscopy (FTIR) : FTIR is highly effective for detecting metal soaps. mdpi.com Lead carboxylates are characterized by a strong absorption band corresponding to the asymmetric carboxylate (COO⁻) stretching vibration, typically found in the 1520-1590 cm⁻¹ region. mdpi.comresearchgate.net This allows for the identification of lead soaps in microscopic samples taken from paintings. culturalheritage.org

Raman Spectroscopy : Raman microscopy is another powerful, non-destructive technique used for pigment and degradation product identification. academie-sciences.fr It offers high spatial resolution (down to 1 µm) and can provide detailed molecular information, helping to distinguish between different lead compounds and soaps within the paint layers. researchgate.neteag.com

Solid-State Nuclear Magnetic Resonance (NMR) : 207Pb solid-state NMR is particularly useful for gaining detailed chemical and structural information about the lead-containing compounds. researchgate.net It can accurately distinguish between the NMR signatures of different lead pigments (like lead white) and various lead soaps (like lead palmitate, stearate, and azelate). researchgate.netscispace.com This technique has shown that the local coordination environment of lead in lead azelate is different from that in lead palmitate or stearate, providing insights into how these soaps might aggregate. researchgate.net

Table 2: Spectroscopic Signatures for Lead Soap Identification

| Technique | Key Signature/Feature | Information Provided |

|---|---|---|

| FTIR Spectroscopy | Strong absorption band at ~1526-1540 cm⁻¹ (asymmetric COO⁻ stretch) | Confirms the presence of crystalline lead carboxylates (soaps). researchgate.net |

| Raman Microscopy | Characteristic spectral bands for lead soaps | Molecular identification and mapping of degradation products within paint cross-sections. researchgate.net |

| 207Pb Solid-State NMR | Unique chemical shift tensors for different lead compounds | Distinguishes between unreacted pigments and various lead soap species (e.g., palmitate vs. azelate). researchgate.netscispace.com |

Development of Protective Coatings and Corrosion Inhibition Studies